molecular formula C11H9ClO2S B2878238 Ethyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 21211-08-5

Ethyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B2878238
CAS RN: 21211-08-5
M. Wt: 240.7
InChI Key: JSXYICUXVVDAMJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound with the formula C11H9ClO2S . It is a derivative of benzothiophene, a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-1-benzothiophene-2-carboxylate consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, UPLC, etc .

Safety and Hazards

Specific safety and hazard information for Ethyl 3-chloro-1-benzothiophene-2-carboxylate is not provided in the search results. For accurate safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

Benzothiophene derivatives, including Ethyl 3-chloro-1-benzothiophene-2-carboxylate, have shown promising therapeutic properties, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXYICUXVVDAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-1-benzothiophene-2-carboxylate

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